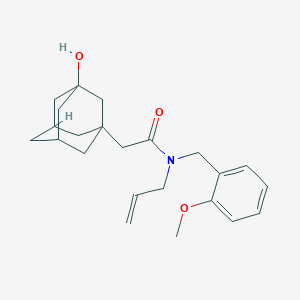![molecular formula C17H23NO3S B4260104 2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4260104.png)
2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol
Descripción general
Descripción
2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol is a chemical compound that belongs to the family of β-adrenergic receptor antagonists. It is also known as nebivolol, and it is commonly used in the treatment of hypertension and heart failure. In
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol involves the inhibition of β1-adrenergic receptors in the heart. This inhibition results in a decrease in heart rate and myocardial contractility, which leads to a reduction in cardiac output and blood pressure. Additionally, this compound has been shown to have vasodilatory effects, which further contributes to its antihypertensive properties.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include a reduction in heart rate, myocardial contractility, and blood pressure. It also has vasodilatory effects, which result in an increase in blood flow to various organs and tissues. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol in lab experiments include its high selectivity for β1-adrenergic receptors and its vasodilatory effects. However, its limitations include its relatively low potency compared to other β-blockers and its potential for adverse effects, such as hypotension and bradycardia.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol. These include the investigation of its potential therapeutic applications in other cardiovascular diseases, such as arrhythmias and coronary artery disease. Additionally, further studies are needed to elucidate its antioxidant properties and their contribution to its cardioprotective effects. Finally, the development of more potent and selective β-blockers based on the structure of this compound may lead to the discovery of new and more effective treatments for hypertension and heart failure.
Conclusion:
In conclusion, this compound is a β-adrenergic receptor antagonist that is commonly used in the treatment of hypertension and heart failure. Its high selectivity for β1-adrenergic receptors and vasodilatory effects make it a promising therapeutic agent for these conditions. Further research is needed to explore its potential therapeutic applications in other cardiovascular diseases and to elucidate its antioxidant properties.
Aplicaciones Científicas De Investigación
2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol has been extensively studied for its therapeutic potential in the treatment of hypertension and heart failure. It has been shown to have a high selectivity for β1-adrenergic receptors, which are primarily found in the heart. This selectivity results in a lower incidence of adverse effects, such as bronchospasm and peripheral vasoconstriction, which are commonly associated with non-selective β-blockers.
Propiedades
IUPAC Name |
2-methoxy-5-[[2-methoxyethyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-6-9-22-17(13)12-18(7-8-20-2)11-14-4-5-16(21-3)15(19)10-14/h4-6,9-10,19H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGGOOMMNREHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCOC)CC2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B4260025.png)
![N-[2-(cyclohexylthio)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B4260039.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4260045.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B4260059.png)
![3-fluoro-N-[5-methyl-2-(pentanoylamino)phenyl]isonicotinamide](/img/structure/B4260062.png)
![ethyl 1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4260076.png)
![N-{3-[bis(2-furylmethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4260077.png)
![2-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4260080.png)
![7-[(5-propylisoxazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4260083.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4260093.png)
![1-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4260098.png)
![methyl 5-{4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B4260116.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B4260123.png)

